2-Methylidene-4-phenylbut-3-en-1-ol

Organic Synthesis Methodology Conjugated Dienes

Researchers requiring a specific conjugated diene scaffold often face limited access to building blocks with a terminal 2-methylidene handle. This compound addresses that need as a niche synthetic intermediate with a distinct 1,3-diene system. - Unique Reactivity: The exo-methylene group enables cycloaddition and polymerization reactions not possible with saturated analogs (e.g., CAS 770-36-5). - Validated Utility: Serves as a defined negative control in 5-LOX (IC50 > 10,000 nM) and lanosterol synthase (IC50 > 20,000 nM) assays. - Supply Reliability: Sourced for consistent research availability with transparent documentation.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 185410-42-8
Cat. No. B12560290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylidene-4-phenylbut-3-en-1-ol
CAS185410-42-8
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC=C(CO)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,12H,1,9H2
InChIKeyGTAXOMVVESYOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylidene-4-phenylbut-3-en-1-ol Procurement Guide


2-Methylidene-4-phenylbut-3-en-1-ol (CAS 185410-42-8) is a small organic molecule with the formula C11H12O [1]. Structurally, it belongs to the class of conjugated diene alcohols, featuring a primary allylic alcohol group adjacent to a 2-methylidene moiety and a styryl (4-phenylbut-3-enyl) fragment, which imparts a distinctive diene character [1]. This structure positions it as a niche synthetic intermediate rather than a widely used commodity chemical. Its commercial availability is primarily limited to specialty chemical suppliers for research purposes [1].

Specialty conjugated diene building block for synthetic chemistry research
Validated synthetic route reported – supports in-house preparation review
Limited commercial availability; primarily research-use procurement

2-Methylidene-4-phenylbut-3-en-1-ol: Analogs Not Substitutable


Generic substitution of 2-Methylidene-4-phenylbut-3-en-1-ol with simpler or more common analogs is not scientifically valid due to its unique conjugated diene system. Compounds like (E)-4-phenylbut-3-en-1-ol (CAS 770-36-5) or 2-Methyl-4-phenylbut-3-en-1-ol (CAS 678144-90-6) lack the terminal 2-methylidene (exo-methylene) group, which fundamentally alters the molecule's reactivity, particularly in cycloaddition and polymerization reactions [1]. The presence of the 2-methylidene group creates a distinct 1,3-diene system that cannot be replicated by its saturated or differently unsaturated analogs, making it a specific building block for synthetic pathways that require this particular electronic and steric profile [1].

The 2-methylidene (exo-methylene) group defines the 1,3-diene system and is essential for reactivity
Saturated or differently unsaturated analogs (e.g., 4-phenylbut-3-en-1-ol) cannot replicate the diene’s cycloaddition or polymerization profile
Generic substitution may alter synthetic pathway specificity; structural identity must be verified

Head-to-Head Evidence for 2-Methylidene-4-phenylbut-3-en-1-ol


Base-Catalyzed Conjugated Diene Synthesis

A synthetic methodology has been reported for the preparation of 2-methylidene-4-phenylbut-3-en-1-ol, demonstrating its accessibility as a key intermediate for conjugated diene systems. The synthesis was achieved from precursor 3 in a two-step sequence with overall yield of 37% (68% for step i, 55% for step ii) [1]. This contrasts with the multi-step, lower-yielding syntheses often required for similar complex dienes, establishing a reliable, albeit moderate-yielding, route for its procurement or in-house preparation [1].

Synthetic route
Class-level
Reported 2-step sequence: step i 68% (KOH/MeOH), step ii 55% (t-BuOK/t-BuOH, 100°C); overall yield 37%
Supports in-house synthesis feasibility evaluation
Moderate yield; single-report context
Organic Synthesis Methodology Conjugated Dienes

5-Lipoxygenase Inhibition Profile

In a biochemical screen against human recombinant 5-lipoxygenase (5-LOX), 2-Methylidene-4-phenylbut-3-en-1-ol exhibited an IC50 > 10,000 nM [1]. This value indicates very low inhibitory potency against this target. In contrast, known 5-LOX inhibitors, such as zileuton, demonstrate IC50 values in the low micromolar to nanomolar range (e.g., zileuton IC50 ~0.5-1 µM) [2]. The compound's weak activity confirms it is not a viable lead for 5-LOX inhibition, distinguishing it from more potent 5-LOX inhibitors.

5-LOX inhibition
Reported
Target IC50 >10,000 nM vs. zileuton ~500–1,000 nM (>10–20× lower potency)
Confirms minimal 5-LOX bioactivity; not a viable inhibitor
Negative selection context; assay-appropriate inert probe
Enzyme Inhibition Inflammation Biochemical Screening

Lanosterol Synthase Inhibition Profile

Against human lanosterol synthase, a key enzyme in cholesterol biosynthesis, 2-Methylidene-4-phenylbut-3-en-1-ol showed an IC50 > 20,000 nM [1]. Potent lanosterol synthase inhibitors, such as certain squalene derivatives, typically exhibit IC50 values in the low micromolar to nanomolar range [2]. This demonstrates the compound's negligible activity on this target, providing further evidence of its lack of general enzyme inhibitory potency.

Lanosterol synthase
Reported
Target IC50 >20,000 nM vs. Ro 48-8071 ~10–100 nM (>200–2,000× lower potency)
Negligible enzyme inhibition; supports inert building-block use
Differentiates from potent sterol-pathway modulators
Enzyme Inhibition Sterol Biosynthesis Biochemical Screening

Procurement Scenarios for 2-Methylidene-4-phenylbut-3-en-1-ol


Conjugated Diene Building Block

Procure 2-Methylidene-4-phenylbut-3-en-1-ol for use as a key intermediate in the construction of complex conjugated diene systems. Its exo-methylene group provides a unique handle for further functionalization or cycloaddition reactions. The validated synthetic route with a reported overall yield of 37% [1] offers a reproducible starting point for in-house derivatization, making it a suitable choice for medicinal chemistry or materials science programs focused on diene-containing scaffolds.

Negative Control for 5-LOX Assays

Utilize 2-Methylidene-4-phenylbut-3-en-1-ol as a structurally defined, low-potency negative control compound in 5-LOX enzyme assays. Its confirmed IC50 > 10,000 nM against human recombinant 5-LOX [1] makes it an ideal tool for establishing baseline activity and ensuring assay specificity, particularly when evaluating potential inhibitors with micromolar or nanomolar potency.

Negative Control for Lanosterol Synthase Assays

Employ 2-Methylidene-4-phenylbut-3-en-1-ol as a validated negative control for lanosterol synthase inhibition studies. With an IC50 > 20,000 nM in a human enzyme assay [1], it provides a reliable benchmark for differentiating true inhibitory activity from non-specific assay interference, aiding in the rigorous characterization of novel lanosterol synthase inhibitors.

Application
Selection Property
Validation Focus
Conjugated diene building block
Exo-methylene diene reactivity
Synthetic route reproducibility (reported yield context)
Negative control for 5-LOX assays
Verified low 5-LOX inhibition context
Baseline activity in enzyme screening studies
Negative control for lanosterol synthase assays
Confirmed minimal lanosterol synthase inhibition
Benchmark for inhibitor specificity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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